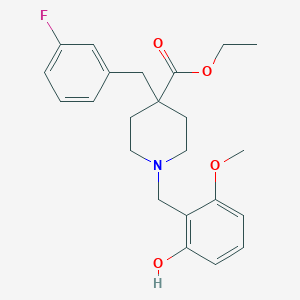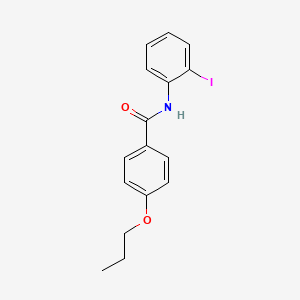![molecular formula C17H15FN4OS B5007714 1-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone](/img/structure/B5007714.png)
1-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-butanone, commonly known as FPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPTB belongs to the class of tetrazole-based compounds and is known for its unique structural features and biological properties.
Applications De Recherche Scientifique
FPTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, FPTB has been evaluated for its anticancer, anti-inflammatory, and analgesic properties. In pharmacology, FPTB has been investigated for its effects on the central nervous system, cardiovascular system, and immune system. In material science, FPTB has been studied for its potential applications in the development of sensors and catalysts.
Mécanisme D'action
The mechanism of action of FPTB is not fully understood, but several studies have suggested that it may act by inhibiting various enzymes and receptors in the body. For example, FPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. FPTB has also been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
FPTB has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FPTB can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have demonstrated that FPTB can reduce pain and inflammation in animal models of arthritis and neuropathic pain. FPTB has also been reported to have cardiovascular effects, including the reduction of blood pressure and the inhibition of platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
FPTB has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, FPTB also has some limitations, including its high cost and potential toxicity. Researchers should take appropriate safety precautions when handling FPTB and should use it in accordance with established protocols and guidelines.
Orientations Futures
There are several future directions for research on FPTB. One potential area of investigation is the development of FPTB-based drugs for the treatment of cancer, inflammation, and pain. Another area of research is the development of FPTB-based sensors for the detection of biological and environmental targets. Additionally, further studies are needed to elucidate the mechanism of action of FPTB and to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, FPTB is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The synthesis of FPTB is a multi-step process that requires careful attention to reaction conditions and purity of starting materials. FPTB has several biochemical and physiological effects and has been shown to have potential therapeutic benefits in animal models of disease. However, further research is needed to fully understand the mechanism of action of FPTB and to determine its potential applications and limitations.
Méthodes De Synthèse
The synthesis of FPTB involves a multi-step process that includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with ethyl bromoacetate. The final step involves the cyclization of the intermediate product with sodium ethoxide to yield FPTB. The synthesis of FPTB has been reported in several studies, and the yield and purity of the product depend on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(1-phenyltetrazol-5-yl)sulfanylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-14-10-8-13(9-11-14)16(23)7-4-12-24-17-19-20-21-22(17)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCKKANHVFOZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5007649.png)
![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B5007657.png)
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B5007665.png)


![3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5007677.png)

![methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5007693.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5007699.png)

![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007730.png)

![2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyaniline](/img/structure/B5007739.png)
![isopropyl 2-(5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5007757.png)